molecular formula C9H9ClN2 B13321103 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine

4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine

Cat. No.: B13321103
M. Wt: 180.63 g/mol
InChI Key: BKWLVZTZUKJNSQ-UHFFFAOYSA-N
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Description

4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety attached to a chloropyrimidine ring. The BCP structure is known for its unique three-dimensional shape and high strain energy, making it an interesting subject of study in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine typically involves the construction of the BCP framework followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods: Large-scale production of BCP derivatives, including this compound, can be achieved using photoredox catalysis or radical reactions. These methods enable the synthesis of BCPs in multi-gram to kilogram quantities, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the BCP moiety .

Mechanism of Action

The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine involves its interaction with specific molecular targets. The BCP moiety can mimic the geometry of phenyl rings, allowing it to bind to various biological receptors and enzymes. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)-2-chloropyrimidine

InChI

InChI=1S/C9H9ClN2/c10-8-11-2-1-7(12-8)9-3-6(4-9)5-9/h1-2,6H,3-5H2

InChI Key

BKWLVZTZUKJNSQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C3=NC(=NC=C3)Cl

Origin of Product

United States

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